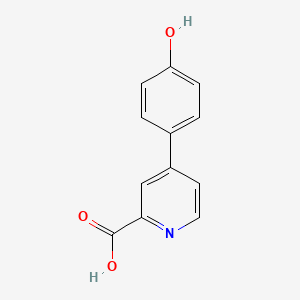
2-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% (2-FHPNA-95) is a synthetic organic compound, primarily used in scientific research as a ligand for various receptors. It is also known as 5-fluoronorepinephrine, 5-fluoro-NE, and 5-fluoro-2-hydroxy-3-naphthoic acid. It is a derivative of the neurotransmitter norepinephrine, and is structurally similar to it. 2-FHPNA-95 binds to a variety of receptor subtypes, including alpha-1 adrenergic, alpha-2 adrenergic, beta-1 adrenergic, and beta-2 adrenergic receptors. It has been used in a wide range of laboratory experiments, including those involving the study of neurochemistry and neurophysiology.
科学的研究の応用
2-FHPNA-95 has been used in a variety of scientific research applications. It has been used to study the structure and function of various receptors, including alpha-1 adrenergic, alpha-2 adrenergic, beta-1 adrenergic, and beta-2 adrenergic receptors. It has also been used to study the effects of various drugs on these receptors, and to study the biochemical and physiological effects of these drugs. In addition, 2-FHPNA-95 has been used to study the effects of various hormones on receptor signaling, as well as the effects of various neurotransmitters on receptor activation.
作用機序
2-FHPNA-95 binds to a variety of receptor subtypes, including alpha-1 adrenergic, alpha-2 adrenergic, beta-1 adrenergic, and beta-2 adrenergic receptors. Upon binding, 2-FHPNA-95 activates these receptors, resulting in a variety of biochemical and physiological effects. The exact mechanism of action of 2-FHPNA-95 is not fully understood, but it is believed to involve the activation of various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
2-FHPNA-95 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of various enzymes, including adenylate cyclase and phosphodiesterase. It has also been shown to increase the production of various hormones, including epinephrine, norepinephrine, and dopamine. In addition, 2-FHPNA-95 has been shown to increase the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Finally, 2-FHPNA-95 has been shown to increase the activity of various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
実験室実験の利点と制限
2-FHPNA-95 has several advantages for use in laboratory experiments. It is a relatively stable compound, with a shelf life of up to two years. It is also a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. In addition, 2-FHPNA-95 is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also some limitations to using 2-FHPNA-95 in laboratory experiments. It has a relatively low affinity for many of the receptors it binds to, meaning that it may not be able to activate those receptors at the concentrations used in laboratory experiments. In addition, 2-FHPNA-95 may not be able to activate some of the receptors it binds to at all, meaning that it may not be useful for studying those receptors.
将来の方向性
There are a variety of potential future directions for research involving 2-FHPNA-95. One potential direction is to develop more potent analogs of 2-FHPNA-95, which may be more effective at activating receptors. Another potential direction is to develop more selective analogs of 2-FHPNA-95, which may be more effective at activating specific subtypes of receptors. In addition, further research into the biochemical and physiological effects of 2-FHPNA-95 may lead to the development of new therapeutic agents or treatments. Finally, further research into the structure and function of the receptors to which 2-FHPNA-95 binds may lead to the development of new drugs or treatments.
合成法
2-FHPNA-95 can be synthesized from a variety of starting materials, including 5-fluoro-2-hydroxy-3-naphthoic acid and norepinephrine. The synthesis of 2-FHPNA-95 involves a series of chemical reactions, including oxidation, deprotection, and esterification. The reaction sequence is outlined below:
1) Oxidation of 5-fluoro-2-hydroxy-3-naphthoic acid to form 5-fluoro-2-hydroxyphenylacetic acid
2) Deprotection of 5-fluoro-2-hydroxyphenylacetic acid to form 5-fluoro-2-hydroxyphenylacetamide
3) Esterification of 5-fluoro-2-hydroxyphenylacetamide to form 2-FHPNA-95
特性
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-3-4-10(15)9(6-7)11-8(12(16)17)2-1-5-14-11/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMFGYADOAJSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695529 |
Source


|
| Record name | 2-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-67-4 |
Source


|
| Record name | 2-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














